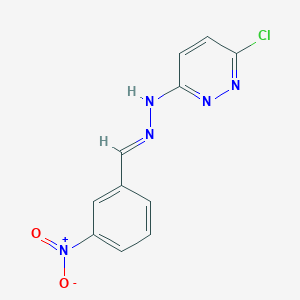
3,3'-(pyridin-3-ylmethanediyl)bis(1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is a compound that features a pyridine ring connected to two indole units. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole), often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . Another common method is the electrophilic substitution reaction of indole with aldehydes or ketones, often catalyzed by acids or other reagents .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using water as a solvent and taurine as a catalyst, has been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic substitution is common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions often use acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indoline derivatives .
Applications De Recherche Scientifique
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) involves its interaction with molecular targets and pathways. It can bind to specific proteins and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Diindolylmethane (DIM): Known for its anticancer properties and ability to regulate estrogen metabolism.
Indole-3-carbinol (I3C): Found in cruciferous vegetables and studied for its cancer-preventive effects.
Bis(indolyl)methanes (BIMs): A class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is unique due to its pyridine-indole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H17N3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-[1H-indol-3-yl(pyridin-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H17N3/c1-3-9-20-16(7-1)18(13-24-20)22(15-6-5-11-23-12-15)19-14-25-21-10-4-2-8-17(19)21/h1-14,22,24-25H |
Clé InChI |
SPMXWAZPSFLJAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)

![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)


![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)


